5-Apthp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Apthp, also known as 5-(2-aminopropyl)tetrahydroisoquinoline, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications.

Scientific Research Applications

5-ApthpApthp has shown promise in various scientific research applications, including neuroprotection, anti-inflammatory properties, and anti-cancer activity. In neuroprotection, 5-ApthpApthp has been shown to protect neurons from damage caused by oxidative stress and inflammation, and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory properties, 5-ApthpApthp has been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. In anti-cancer activity, 5-ApthpApthp has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 5-ApthpApthp is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In neuroprotection, 5-ApthpApthp has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In anti-inflammatory properties, 5-ApthpApthp has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to activate the PPARγ pathway, which regulates the expression of genes involved in inflammation and metabolism. In anti-cancer activity, 5-ApthpApthp has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and to induce the expression of tumor suppressor genes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-ApthpApthp are diverse and depend on the specific application. In neuroprotection, 5-ApthpApthp has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species and lipid peroxidation products. In anti-inflammatory properties, 5-ApthpApthp has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines such as IL-10. In anti-cancer activity, 5-ApthpApthp has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to decrease the expression of genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ApthpApthp in lab experiments include its low toxicity, high solubility, and diverse biological effects. 5-ApthpApthp has been shown to be well-tolerated in animal models, and to have a wide therapeutic window. However, the limitations of using 5-ApthpApthp in lab experiments include its limited availability and high cost. The synthesis of 5-ApthpApthp is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 5-ApthpApthp, including the investigation of its potential therapeutic applications in human diseases, the optimization of its pharmacokinetic properties, and the elucidation of its mechanism of action. In human diseases, 5-ApthpApthp has shown promise in animal models of various conditions, but further studies are needed to determine its safety and efficacy in humans. In pharmacokinetic properties, the absorption, distribution, metabolism, and excretion of 5-ApthpApthp need to be better understood in order to optimize its therapeutic potential. In mechanism of action, the specific signaling pathways and molecular targets of 5-ApthpApthp need to be identified in order to develop more targeted and effective therapies.

Conclusion

In conclusion, 5-ApthpApthp is a novel compound with diverse biological effects and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine the safety and efficacy of 5-ApthpApthp in humans, and to optimize its pharmacokinetic properties and mechanism of action.

Synthesis Methods

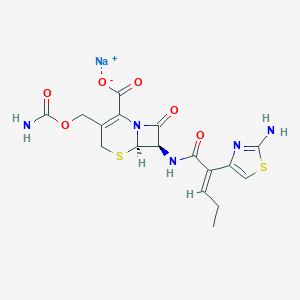

The synthesis of 5-ApthpApthp involves the reaction of tetrahydroisoquinoline with 2-aminopropane in the presence of a reducing agent. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

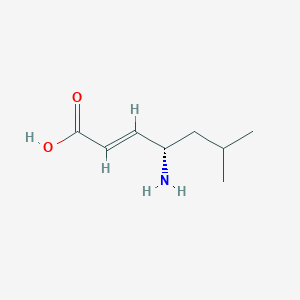

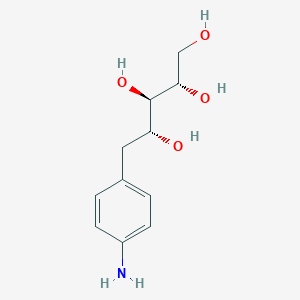

properties

CAS RN |

144069-91-0 |

|---|---|

Molecular Formula |

C11H17NO4 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(2S,3R,4R)-5-(4-aminophenyl)pentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C11H17NO4/c12-8-3-1-7(2-4-8)5-9(14)11(16)10(15)6-13/h1-4,9-11,13-16H,5-6,12H2/t9-,10+,11-/m1/s1 |

InChI Key |

MRNNKNGLQUJDHI-OUAUKWLOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H]([C@H]([C@H](CO)O)O)O)N |

SMILES |

C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(CO)O)O)O)N |

synonyms |

5-(p-aminophenyl)-1,2,3,4-tetrahydroxypentane 5-APTHP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)

![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)

![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)